
4-(Bromomethyl)-2-(3-bromophenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-(3-bromophenyl)oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine atoms at the 4-methyl and 3-phenyl positions, making it a brominated derivative of oxazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(3-bromophenyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Using large reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-(3-bromophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
4-(Bromomethyl)-2-(3-bromophenyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-2-(3-bromophenyl)oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The oxazole ring can interact with various biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-(3-chlorophenyl)oxazole: Similar structure but with chlorine atoms instead of bromine.
4-(Methyl)-2-(3-phenyl)oxazole: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2-Phenyl-4,5-dihydrooxazole: A reduced form of oxazole with different chemical properties.
Uniqueness
4-(Bromomethyl)-2-(3-bromophenyl)oxazole is unique due to the presence of bromine atoms, which enhance its reactivity and potential for forming halogen bonds. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C10H7Br2NO |
|---|---|
Molecular Weight |
316.98 g/mol |
IUPAC Name |
4-(bromomethyl)-2-(3-bromophenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H7Br2NO/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
InChI Key |
PZHPDMVTGQYKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CO2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


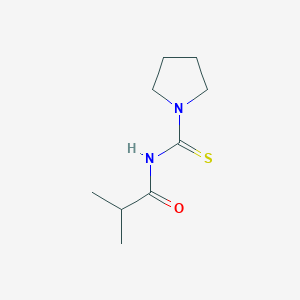
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
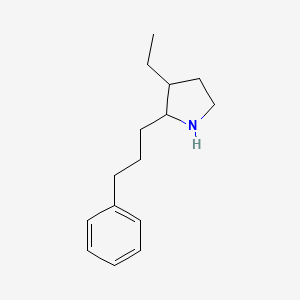
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
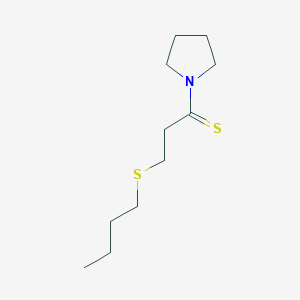
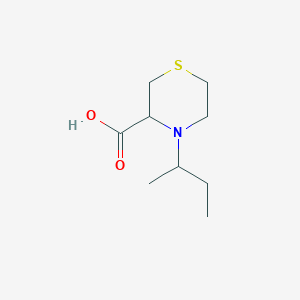
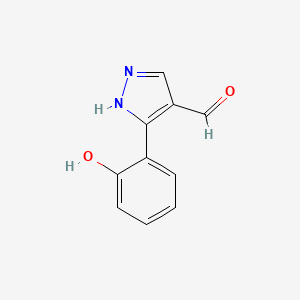
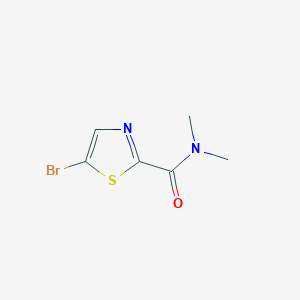




![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
